molecular formula C13H7Cl2IN2O3 B12467586 N-(3,4-dichlorophenyl)-3-iodo-5-nitrobenzamide

N-(3,4-dichlorophenyl)-3-iodo-5-nitrobenzamide

Cat. No.: B12467586
M. Wt: 437.01 g/mol
InChI Key: JCCNSUVPGZIZGH-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-iodo-5-nitrobenzamide is a synthetic organic compound characterized by the presence of dichlorophenyl, iodo, and nitro functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-iodo-5-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the iodination of 3,4-dichloroaniline, followed by nitration and subsequent amidation to form the final product. The reaction conditions often include the use of strong acids and bases, as well as specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-iodo-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The iodo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, and electrophiles such as halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide core.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-iodo-5-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-iodo-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dichlorophenyl)-N’,N’-dimethylurea: Known for its herbicidal properties.

    N-(3,4-dichlorophenyl)-4-(2,4-dimethoxyphenyl)-4-oxobutanamide: Investigated for its fungicidal activity.

    Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in organic synthesis.

Uniqueness

N-(3,4-dichlorophenyl)-3-iodo-5-nitrobenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H7Cl2IN2O3

Molecular Weight

437.01 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3-iodo-5-nitrobenzamide

InChI

InChI=1S/C13H7Cl2IN2O3/c14-11-2-1-9(6-12(11)15)17-13(19)7-3-8(16)5-10(4-7)18(20)21/h1-6H,(H,17,19)

InChI Key

JCCNSUVPGZIZGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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